3,3'-[(2,5-dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(4H-1,2,4-triazole)
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Overview
Description
3,3’-[(2,5-dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(4H-1,2,4-triazole) is an organic compound characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and linked to triazole rings through methanediylsulfanediyl bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,5-dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(4H-1,2,4-triazole) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzene (p-xylene) and 1,2,4-triazole.
Formation of Methanediylsulfanediyl Bridges: The p-xylene is reacted with a suitable sulfonating agent to introduce methanediylsulfanediyl groups.
Coupling with Triazole: The sulfonated intermediate is then coupled with 1,2,4-triazole under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2,5-dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(4H-1,2,4-triazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Substitution: The triazole rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3,3’-[(2,5-dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(4H-1,2,4-triazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3’-[(2,5-dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(4H-1,2,4-triazole) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the methanediylsulfanediyl bridges may participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-[(2,5-dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1H-1,2,4-triazole): Similar structure but with different substitution patterns on the triazole rings.
3,3’-[(2,5-dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,2,4-triazole): Another variant with different functional groups.
Uniqueness
The uniqueness of 3,3’-[(2,5-dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(4H-1,2,4-triazole) lies in its specific substitution pattern and the presence of methanediylsulfanediyl bridges, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-[[2,5-dimethyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6S2/c1-9-3-12(6-22-14-16-8-18-20-14)10(2)4-11(9)5-21-13-15-7-17-19-13/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGPEJVPHDJUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=NC=NN2)C)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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